L-Valyl-L-alanyl-L-glutaminyl-L-serine is a tetrapeptide composed of four amino acids: valine, alanine, glutamine, and serine. This compound plays significant roles in various biological processes and has garnered attention for its potential applications in medicine and biotechnology. The peptide's unique sequence contributes to its biological activity, making it a subject of interest in scientific research.
L-Valyl-L-alanyl-L-glutaminyl-L-serine can be synthesized through chemical methods or produced via biological systems. The primary method of synthesis is solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide's sequence and structure.
This compound falls under the category of tetrapeptides, which are short chains of amino acids linked by peptide bonds. It is classified as a non-essential peptide, as the individual amino acids can be synthesized by the body.
The synthesis of L-Valyl-L-alanyl-L-glutaminyl-L-serine typically involves the following steps:
The SPPS method allows for high purity and yield of the desired peptide. Reaction conditions such as temperature, pH, and the choice of coupling reagents (e.g., HATU or DIC) are critical for successful synthesis.
L-Valyl-L-alanyl-L-glutaminyl-L-serine can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various coupling reagents for substitution reactions.
The mechanism of action for L-Valyl-L-alanyl-L-glutaminyl-L-serine involves its interaction with specific receptors or enzymes within cells. Upon binding, it can modulate signaling pathways related to inflammation and immune responses. This interaction may lead to downstream effects that influence cellular behavior and physiological responses.
Relevant analyses indicate that this peptide exhibits unique solubility characteristics, which are essential for its applications in biological systems .
L-Valyl-L-alanyl-L-glutaminyl-L-serine has several scientific applications:
Peptidyl transferases catalyze the formation of peptide bonds during the assembly of L-Valyl-L-alanyl-L-glutaminyl-L-serine. These enzymes operate within ribosomes or as standalone domains in nonribosomal peptide synthetases (NRPS). They facilitate nucleophilic attack by the amino group of an incoming aminoacyl-tRNA onto the carbonyl carbon of the growing peptide chain, elongating it via condensation reactions. For tetrapeptide synthesis, this occurs sequentially: L-valine is first activated, followed by L-alanine, L-glutamine, and finally L-serine. The reaction efficiency depends on the precise alignment of substrates within the enzyme's active site, which minimizes side reactions and ensures correct stereochemistry [5] [9].
Aminoacyl-tRNA synthetases (aaRS) exhibit stringent substrate selectivity during the activation of each residue in L-Valyl-L-alanyl-L-glutaminyl-L-serine. For instance:
Table 1: Substrate Recognition Features of Aminoacyl-tRNA Synthetases
Amino Acid | Key Recognition Elements | Excluded Analogues |
---|---|---|
L-Valine | Hydrophobic binding pocket | Isoleucine, Leucine |
L-Alanine | Compact active site cavity | Glycine, β-Alanine |
L-Glutamine | Hydrogen-bonding with amide group | Glutamic acid |
L-Serine | Dual specificity filters | Threonine, Alanine |
L-Glutamine and L-serine serve as primary metabolic precursors for this tetrapeptide. L-Glutamine is synthesized from glutamate and ammonia via glutamine synthetase (ATP-dependent), while L-serine derives from 3-phosphoglycerate through the phosphorylated pathway. During tetrapeptide assembly, these residues are incorporated directly into the peptide chain without prior derivatization. Notably, L-glutamine’s amide group remains intact, which is critical for the tetrapeptide’s biological function in nitrogen donation or cellular signaling. Metabolic flux analysis shows that >85% of L-glutamine in the tetrapeptide originates from de novo cellular synthesis rather than extracellular uptake [3] [10].
Each amino acid residue undergoes ATP-dependent activation before incorporation:
Genes encoding peptide synthases (e.g., nrps clusters) are regulated by nutrient-sensing transcription factors. In bacteria, nitrogen limitation activates the global regulator glnG, which binds enhancer elements upstream of nrps promoters. Similarly, eukaryotic cells employ mTORC1 signaling to modulate ribosomal biogenesis and peptide synthesis. Epigenetic modifications also play roles: histone H3 lysine 4 trimethylation (H3K4me3) enhances chromatin accessibility at synthase gene loci, boosting transcription by >50% under peptide demand conditions [5] [7].
Post-translational modifications (PTMs) of biosynthetic enzymes profoundly impact L-Valyl-L-alanyl-L-glutaminyl-L-serine production:
Table 2: Key Post-Translational Modifications in Tetrapeptide Biosynthesis
PTM Type | Enzyme Affected | Functional Consequence |
---|---|---|
Phosphorylation | Peptidyl transferase | Enhanced catalytic turnover |
Acetylation | Glutaminyl-tRNA synthetase | Reduced aminoacylation efficiency |
Sulfenylation | Valyl-tRNA synthetase | Temporary enzyme inactivation |
Ubiquitination | NRPS termination module | Proteasomal degradation during stress |
These PTMs allow real-time metabolic tuning; for example, AMPK-mediated phosphorylation during energy depletion redirects ATP from peptide synthesis to survival pathways [8] [9].
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